molecular formula C9H5Cl2NO2S B2562695 3-Chloroquinoline-5-sulfonyl chloride CAS No. 1956366-76-9

3-Chloroquinoline-5-sulfonyl chloride

Cat. No.: B2562695
CAS No.: 1956366-76-9
M. Wt: 262.1
InChI Key: JJAMZNOYZWZISA-UHFFFAOYSA-N
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Description

3-Chloroquinoline-5-sulfonyl chloride is a useful research compound. Its molecular formula is C9H5Cl2NO2S and its molecular weight is 262.1. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Hexahydroquinolines

A novel approach for the synthesis of hexahydroquinolines uses sulfonic acid functionalized pyridinium chloride as a catalyst. This method is highly efficient and solvent-free, demonstrating the utility of sulfonic acid derivatives in facilitating multi-component condensations of arylaldehydes, dimedone, β-ketoesters, and ammonium acetate (Khazaei et al., 2013).

C-H Bond Sulfonylation

Copper-catalyzed direct C-H bond sulfonylation of aminoquinolines with arylsulfonyl chlorides highlights the selective functionalization at the C5-H position of quinoline rings, leading to the production of sulfonylated products. This method tolerates a broad range of functional groups, indicating the versatility of sulfonyl chlorides in organic synthesis (Hong-Wen Liang et al., 2015).

Photosensitized Oxidation Studies

In a study on the photosensitized oxidation of alkyl phenyl sulfoxides, the role of sulfoxide radical cations in C-S bond cleavage was investigated. This research provides insights into the reactivity of sulfoxide and sulfide radical cations, offering a deeper understanding of the mechanisms underlying sulfonylation reactions (Baciocchi et al., 2008).

Antimicrobial Activity Studies

The synthesis and in vitro antimicrobial activity of 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides were explored, showcasing the potential biomedical applications of sulfonyl chloride derivatives. These compounds displayed activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, illustrating their potential as antimicrobial agents (Zięba et al., 2013).

Catalysis and Synthetic Applications

The application of sulfonic acid functionalized ionic liquids in the synthesis of hexahydroquinolines and other complex molecules underscores the catalytic prowess of sulfonic acid derivatives. These catalysts are not only efficient but also reusable, highlighting their sustainability in chemical processes (Ghorbani et al., 2015).

Safety and Hazards

The safety information for 3-Chloroquinoline-5-sulfonyl chloride indicates that it is a hazardous substance . The GHS pictogram is GHS05, the signal word is “Danger”, and the hazard statements are H302 and H314 . The precautionary statements are P280, P305+P351+P338, and P310 .

Properties

IUPAC Name

3-chloroquinoline-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S/c10-6-4-7-8(12-5-6)2-1-3-9(7)15(11,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAMZNOYZWZISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Cl)C(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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